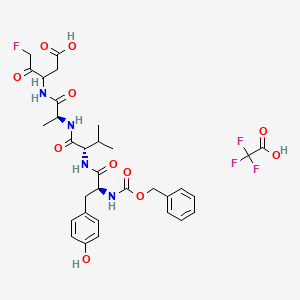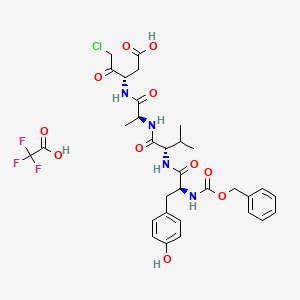![molecular formula C33H58N2O3 B10799348 [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-(2-hydroxyethylamino)propyl]carbamate](/img/structure/B10799348.png)
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-(2-hydroxyethylamino)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily used in the formation of liposomes for drug delivery systems, particularly for delivering small interfering RNA (siRNA) and other nucleic acids into cells . HAPC-Chol is known for its ability to enhance the stability and efficiency of lipoplexes, making it a valuable component in gene therapy and cancer treatment research .
Preparation Methods
Synthetic Routes and Reaction Conditions
HAPC-Chol is synthesized through a series of chemical reactions involving cholesterol and various reagents. The synthesis typically involves the following steps :
Cholesterol Activation: Cholesterol is first activated by reacting with a suitable reagent to introduce a reactive group.
Carbamate Formation: The activated cholesterol is then reacted with 3-((2-hydroxyethyl)amino)propylamine to form the carbamate linkage.
Hydroiodide Formation: The final step involves the addition of hydroiodic acid to form the hydroiodide salt of the compound.
The reaction conditions usually involve controlled temperatures and the use of solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of HAPC-Chol follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
HAPC-Chol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: HAPC-Chol can undergo substitution reactions where the hydroxyethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various derivatives of HAPC-Chol with modified functional groups, which can be used for different applications in drug delivery and gene therapy .
Scientific Research Applications
HAPC-Chol has a wide range of scientific research applications, including:
Gene Therapy: It is used in the delivery of siRNA and other nucleic acids into cells for gene silencing and gene therapy applications
Cancer Treatment: HAPC-Chol-based liposomes are used to deliver anticancer drugs and siRNA to tumor cells, enhancing the efficacy of cancer treatments.
Drug Delivery: The compound is used to form liposomes that can encapsulate various drugs, improving their stability and delivery to target cells.
Biomedical Research: HAPC-Chol is used in various biomedical research studies to investigate the delivery and efficacy of therapeutic agents.
Mechanism of Action
HAPC-Chol exerts its effects by forming liposomes that can encapsulate and deliver therapeutic agents into cells. The cationic nature of HAPC-Chol allows it to interact with the negatively charged cell membranes, facilitating the uptake of the liposomes into the cells . Once inside the cells, the liposomes release their payload, which can include siRNA, drugs, or other therapeutic agents. The released agents then exert their effects by targeting specific molecular pathways and cellular processes .
Comparison with Similar Compounds
HAPC-Chol is compared with other cationic cholesterol derivatives, such as:
N-(2-(2-hydroxyethylamino)ethyl)cholesteryl-3-carboxamide (OH-Chol): Similar to HAPC-Chol, OH-Chol is used in the formation of liposomes for drug delivery.
Cholesteryl (2-((2-hydroxyethyl)amino)ethyl)carbamate (OH-C-Chol): Another cationic cholesterol derivative used in liposome formation.
The uniqueness of HAPC-Chol lies in its specific chemical structure, which provides enhanced stability and efficiency in forming liposomes for drug delivery and gene therapy applications .
Properties
Molecular Formula |
C33H58N2O3 |
|---|---|
Molecular Weight |
530.8 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-(2-hydroxyethylamino)propyl]carbamate |
InChI |
InChI=1S/C33H58N2O3/c1-23(2)8-6-9-24(3)28-12-13-29-27-11-10-25-22-26(38-31(37)35-19-7-18-34-20-21-36)14-16-32(25,4)30(27)15-17-33(28,29)5/h10,23-24,26-30,34,36H,6-9,11-22H2,1-5H3,(H,35,37)/t24-,26+,27+,28-,29+,30+,32+,33-/m1/s1 |
InChI Key |
ZPGAXLXJOCZLCU-FLFWOSPYSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCNCCO)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCNCCO)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


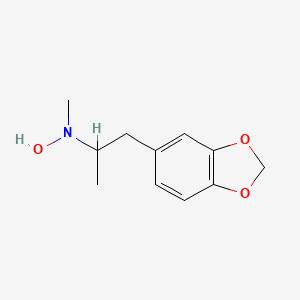
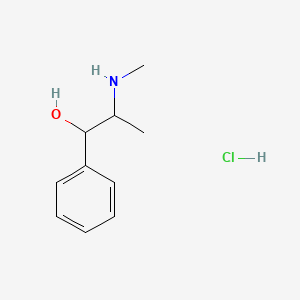
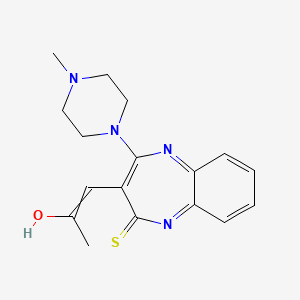
![4-[(1R,2R,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide](/img/structure/B10799287.png)
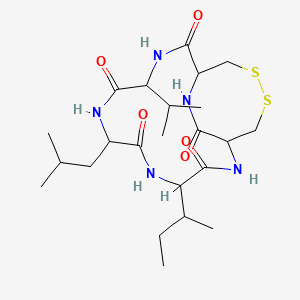
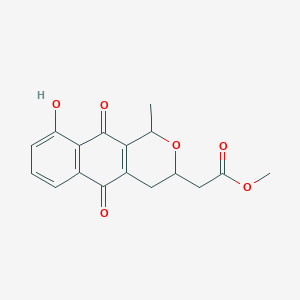
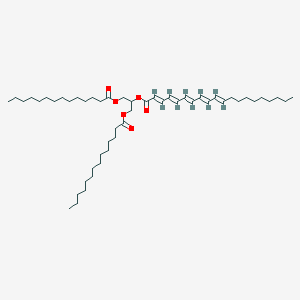
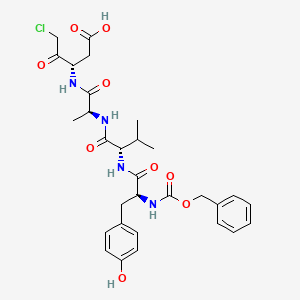

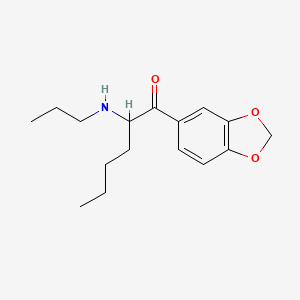
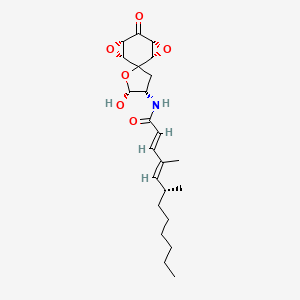
![1-(4-(4-Methylpiperazin-1-yl)-2-thioxo-1H-benzo[b][1,4]diazepin-3(2H)-ylidene)propan-2-one](/img/structure/B10799329.png)
